molecular formula C23H15Cl4N3O2 B2959139 (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate CAS No. 956763-44-3

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate

Cat. No.: B2959139
CAS No.: 956763-44-3
M. Wt: 507.19
InChI Key: ZGYLKYCDZNEVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with phenyl and trichlorophenyl groups. The compound’s structure includes:

  • A pyrazole ring (positions 1, 4, and 5 substituted).
  • A 2,4,6-trichlorophenyl group at position 1 of the pyrazole.
  • A phenyl group at position 3.
  • A carbamate group at position 4, where the carbamate’s aryl component is a 4-chlorophenylmethyl moiety.

Synthesis likely involves cyclization reactions typical for pyrazole derivatives, followed by carbamate formation via reaction of an isocyanate or chloroformate with an alcohol/amine .

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl4N3O2/c24-16-8-6-14(7-9-16)13-32-23(31)29-20-12-28-30(21(20)15-4-2-1-3-5-15)22-18(26)10-17(25)11-19(22)27/h1-12H,13H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLKYCDZNEVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring using an acid catalyst. The pyrazole intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride in the presence of a base to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, which influence physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Pyrazole Substituents Carbamate Group Key Structural Differences Inferred Properties
(Target Compound) 1: 2,4,6-trichlorophenyl; 5: phenyl (4-chlorophenyl)methyl Baseline structure Potential fungicidal activity (analogous to strobilurins)
Methyl N-[2-(1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl)phenyl]-(N-methoxy)carbamate (52449-43-1) 1: 4-chlorophenyl; 3: oxymethylphenyl N-methoxy Methoxy group, oxymethyl linker Commercial strobilurin analog; likely higher polarity due to ether linkage
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (1026080-37-4) 1: methyl; 5: 4-methylphenoxy 3-chlorophenyl Methylphenoxy substituent; 3-chloro vs. 4-chloro aryl Altered steric bulk; possible reduced membrane permeability
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (318239-57-5) 1: methyl; 3: trifluoromethyl; 5: 4-chlorophenylsulfanyl 4-chlorophenyl Sulfanyl and CF₃ groups; enhanced electronegativity Increased metabolic stability; potential resistance to oxidation

Key Observations

Substituent Effects on Bioactivity: The trichlorophenyl group in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to methyl or methoxy substituents in analogs .

Carbamate Variations :

  • The 4-chlorophenylmethyl group in the target compound differs from the 3-chlorophenyl (CAS 1026080-37-4) and N-methoxy (CAS 52449-43-1) groups. Positional isomerism (3- vs. 4-chloro) can alter steric interactions and electronic distribution, impacting receptor binding .

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., methyl or methoxy) are likely easier to synthesize than the target compound’s trichlorophenyl group, which may require harsh halogenation conditions .

Biological Activity

The compound (4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate is a synthetic derivative of pyrazole that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17Cl3N2O2C_{20}H_{17}Cl_3N_2O_2, with a molecular weight of approximately 433.7 g/mol. The structure features a pyrazole ring substituted with both 4-chlorophenyl and 2,4,6-trichlorophenyl groups, which are significant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to exhibit a range of activities including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances their efficacy.
  • Anti-inflammatory Effects : Compounds similar to this carbamate have been documented to inhibit cyclooxygenase enzymes (COX), thereby reducing inflammation.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Recent research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, one study reported that a related compound showed effective inhibition against several strains of bacteria and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the organism tested .

OrganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans25

Anti-inflammatory Activity

In vitro assays have indicated that this compound inhibits COX enzymes, leading to decreased production of prostaglandins. This effect was observed in cellular models treated with the compound, resulting in a reduction of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Activity

A study exploring the anticancer effects found that compounds with similar structures induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway through which these compounds exert their cytotoxic effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the effectiveness of a related pyrazole derivative in treating infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy .
  • Case Study on Anti-inflammatory Action :
    In an animal model of arthritis, administration of the compound led to significant reductions in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.